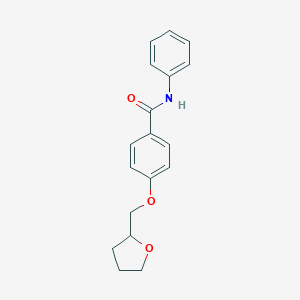![molecular formula C28H38N2O4 B250523 1,4-Bis[(4-tert-butylphenoxy)acetyl]piperazine](/img/structure/B250523.png)
1,4-Bis[(4-tert-butylphenoxy)acetyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis[(4-tert-butylphenoxy)acetyl]piperazine, also known as BTPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTPPA is a piperazine derivative that has two phenoxyacetyl groups attached to its nitrogen atoms. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
1,4-Bis[(4-tert-butylphenoxy)acetyl]piperazine inhibits the activity of certain enzymes by binding to their active sites. It forms hydrogen bonds with the amino acid residues in the active site, thereby preventing the substrate from binding to the enzyme. This mechanism of action has been studied extensively using various techniques, including X-ray crystallography and molecular docking.
Biochemical and Physiological Effects:
1,4-Bis[(4-tert-butylphenoxy)acetyl]piperazine has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. It has been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme involved in inflammation. 1,4-Bis[(4-tert-butylphenoxy)acetyl]piperazine has also been shown to inhibit the growth of certain tumor cells and to have anti-viral activity against certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-Bis[(4-tert-butylphenoxy)acetyl]piperazine has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize using various methods. However, 1,4-Bis[(4-tert-butylphenoxy)acetyl]piperazine has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using 1,4-Bis[(4-tert-butylphenoxy)acetyl]piperazine.
Orientations Futures
There are several future directions for research on 1,4-Bis[(4-tert-butylphenoxy)acetyl]piperazine. One potential direction is the synthesis of novel 1,4-Bis[(4-tert-butylphenoxy)acetyl]piperazine derivatives with improved properties, such as increased solubility and decreased toxicity. Another direction is the study of 1,4-Bis[(4-tert-butylphenoxy)acetyl]piperazine's potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of 1,4-Bis[(4-tert-butylphenoxy)acetyl]piperazine.
Méthodes De Synthèse
1,4-Bis[(4-tert-butylphenoxy)acetyl]piperazine can be synthesized using various methods, including the reaction of piperazine with phenoxyacetic acid and tert-butyl chloroformate, the reaction of piperazine with phenoxyacetic acid and benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate, and the reaction of piperazine with phenoxyacetyl chloride and triethylamine. The yield and purity of 1,4-Bis[(4-tert-butylphenoxy)acetyl]piperazine depend on the method of synthesis used.
Applications De Recherche Scientifique
1,4-Bis[(4-tert-butylphenoxy)acetyl]piperazine has been studied for its potential applications in various fields, including drug discovery, materials science, and catalysis. In drug discovery, 1,4-Bis[(4-tert-butylphenoxy)acetyl]piperazine has been shown to inhibit the activity of certain enzymes, making it a potential therapeutic agent for various diseases. In materials science, 1,4-Bis[(4-tert-butylphenoxy)acetyl]piperazine has been used to synthesize novel polymers and metal-organic frameworks. In catalysis, 1,4-Bis[(4-tert-butylphenoxy)acetyl]piperazine has been used as a ligand in various catalytic reactions.
Propriétés
Formule moléculaire |
C28H38N2O4 |
|---|---|
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
2-(4-tert-butylphenoxy)-1-[4-[2-(4-tert-butylphenoxy)acetyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C28H38N2O4/c1-27(2,3)21-7-11-23(12-8-21)33-19-25(31)29-15-17-30(18-16-29)26(32)20-34-24-13-9-22(10-14-24)28(4,5)6/h7-14H,15-20H2,1-6H3 |
Clé InChI |
DSJDVMZCXTVDSW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250440.png)
![Methyl 4-({4-[acetyl(methyl)amino]anilino}carbonyl)benzoate](/img/structure/B250441.png)
![Methyl 4-[(3-methylphenyl)carbamoyl]benzoate](/img/structure/B250442.png)
![Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250443.png)
![Methyl 3-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B250444.png)
![Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate](/img/structure/B250445.png)
![N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250447.png)
![Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250448.png)
![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250450.png)
![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250455.png)
![N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250456.png)

![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250459.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250463.png)